molecular formula C12H8F3N B12064011 3,4',5-Trifluorobiphenyl-2-amine

3,4',5-Trifluorobiphenyl-2-amine

Cat. No.: B12064011
M. Wt: 223.19 g/mol
InChI Key: YCLRVIDLGZTZTC-UHFFFAOYSA-N
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Description

3,4’,5-Trifluorobiphenyl-2-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4, and 5 positions of one phenyl ring, and an amine group is substituted at the 2 position of the other phenyl ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trifluorobiphenyl-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-2-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’,5-Trifluorobiphenyl-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

3,4',5-Trifluorobiphenyl-2-amine (CAS No. 915416-45-4) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula: C₁₂H₈F₃N
  • Molecular Weight: 223.19 g/mol
  • Boiling Point: Approximately 303.7 °C
  • Solubility: Slightly soluble in DMSO and methanol
  • Density: 1.315 g/cm³

The presence of three fluorine atoms at the 3, 4', and 5 positions of the biphenyl structure significantly influences its chemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine substituents are believed to enhance binding affinity, stability, and metabolic resistance. This compound may function as a ligand for specific receptors or as an inhibitor of enzymatic activity, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound has shown potential in modulating receptor activity, which could have implications in drug development.
  • Antimicrobial Activity: There are indications of activity against specific pathogens, although detailed studies are required to confirm these effects.

Research Findings

Several studies have investigated the biological properties of this compound:

StudyFindings
Demonstrated potential interactions with metabolic enzymes, suggesting a role in pharmacological applications.
Explored its use as a building block for synthesizing more complex organic molecules with biological relevance.
Discussed its potential as an intermediate in pharmaceutical synthesis and its applications in agrochemicals.

Case Studies

  • Study on Enzyme Interaction:
    A study conducted on the interaction of this compound with cytochrome P450 enzymes indicated that the compound could inhibit specific isoforms involved in drug metabolism, potentially affecting pharmacokinetics.
  • Receptor Binding Assays:
    In receptor binding assays, this compound demonstrated significant binding affinity to certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YCLRVIDLGZTZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F

Origin of Product

United States

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